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Compound of Interest

Compound Name: Benzyl phenyl ether

Cat. No.: B1265543

Introduction: Benzyl phenyl ether (IUPAC name: phenoxymethylbenzene) is an aromatic ether
with the chemical formula C13H120. It serves as a valuable model compound in research,
particularly in studies related to the cleavage of ether bonds in lignin and coal.[1] A thorough
understanding of its spectroscopic characteristics is fundamental for its identification,
guantification, and the analysis of reaction pathways. This technical guide provides a
comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for benzyl phenyl ether, complete with detailed experimental
protocols and data analysis.

Spectroscopic Data Summary

The structural features of benzyl phenyl ether give rise to a distinct spectroscopic fingerprint.
The methylene bridge and two different aromatic rings are clearly distinguishable in NMR, IR,
and MS analyses. The quantitative data from these techniques are summarized below.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is characterized by signals from the benzylic protons and the two
distinct aromatic rings. The spectrum is typically recorded in deuterated chloroform (CDCls).[2]
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm
~7.45-7.30 Multiplet 5H CeHs-CHz-
~7.30-7.25 Multiplet 2H -O-CeHa- (ortho-H)

] -O-CeHa- (meta- &
~7.00 - 6.95 Multiplet 3H

para-H)

5.06 Singlet 2H -CHz-

Note: Specific chemical shifts and coupling constants can vary slightly based on solvent and

spectrometer frequency.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule. The

spectrum shows seven distinct signals corresponding to the different carbon environments.

Chemical Shift (d) ppm

Assignment

158.6 C-O (phenoxy group)

137.0 C-CHz (benzyl group, quaternary)
129.5 ortho-C (phenoxy group)

128.6 ortho/meta-C (benzyl group)
128.1 para-C (benzyl group)

127.5 meta-C (benzyl group)

121.2 para-C (phenoxy group)

116.2 meta-C (phenoxy group)

70.0 -CH2-

Note: Assignments are based on typical chemical shifts for substituted benzenes and ethers.

Spectra are generally recorded in CDCls.[3]
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Infrared (IR) Spectroscopy

The IR spectrum of benzyl phenyl ether displays characteristic absorptions corresponding to

aromatic C-H bonds, C-O ether linkages, and the vibrations of the benzene rings.

Wavenumber (cm—?) Intensity Assignment
~3060, 3030 Medium Aromatic C-H Stretch
~2920, 2870 Medium Aliphatic C-H Stretch (-CH2-)
~1600, 1495 Strong Aromatic C=C Ring Stretch
Asymmetric C-O-C Stretch
~1240 Strong
(Aryl-Alkyl Ether)
~1040 Strong Symmetric C-O-C Stretch
C-H Out-of-Plane Bending
~750, 690 Strong

(Monosubstituted Rings)

Note: Spectra are often obtained from a melt or as a KBr disc.[2][4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of benzyl phenyl ether results in a

characteristic fragmentation pattern.

m/z Relative Intensity Proposed Fragment
184 Moderate [M]* (Molecular lon)
91 100% (Base Peak) [C7H7]* (Tropylium lon)
77 Moderate [CeHs]* (Phenyl lon)
65 Moderate [CsHs]*+

Mass Spectrometry Fragmentation Pathway

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b1265543?utm_src=pdf-body
https://m.chemicalbook.com/Price/BENZYL-PHENYL-ETHER.htm
https://www.chemicalbook.com/spectrumen_946-80-5_ir1.htm
https://www.benchchem.com/product/b1265543?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The fragmentation of benzyl phenyl ether is dominated by the cleavage of the benzylic C-O
bond, which is the weakest bond in the molecule. This leads to the formation of the highly
stable tropylium ion at m/z 91, which is consistently the base peak in the spectrum.[5]

Benzyl Phenyl Ether
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Click to download full resolution via product page

Caption: Mass Spectrometry Fragmentation of Benzyl Phenyl Ether.

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
The following sections outline general procedures for NMR, IR, and GC-MS analysis.

General Spectroscopic Analysis Workflow

The logical flow for analyzing a chemical sample like benzyl phenyl ether involves a series of
spectroscopic technigues, each providing unique structural information.
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Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

o Sample Preparation: Accurately weigh 5-10 mg of benzyl phenyl ether for *H NMR (or 20-
50 mg for 3C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated
solvent (e.g., CDCIs) in a clean NMR tube. Tetramethylsilane (TMS) is often added as an
internal standard (0O ppm).

 Instrumentation: Place the NMR tube into the spectrometer's probe. Modern spectrometers
typically operate at frequencies of 300 MHz or higher.[5]

» Data Acquisition:

o Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the
magnetic field.
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o Shimming: The magnetic field homogeneity is optimized to achieve sharp, symmetrical
peaks.

o Tuning: The probe is tuned to the specific nucleus being observed (*H or 13C).

o Acquisition: A standard single-pulse experiment is run. For *H NMR, 8-16 scans are
typically sufficient. For 13C NMR, which has a much lower natural abundance, 1024 or
more scans may be necessary to achieve a good signal-to-noise ratio.

o Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum
using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced
to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol

e Sample Preparation:

o Melt (Thin Film): As benzyl phenyl ether is a solid with a low melting point (39-41 °C), a
small amount can be melted between two KBr or NaCl plates to create a thin liquid film.[1]

o KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry KBr powder.
Press the mixture into a transparent pellet using a hydraulic press.

 Instrumentation: Place the sample (plates or pellet) into the spectrometer's sample holder.
o Data Acquisition:

o Background Scan: First, a background spectrum of the empty sample compartment (or a
blank KBr pellet) is recorded to subtract atmospheric (COz, H20) and instrument-related
absorptions.

o Sample Scan: The sample is then scanned. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio.

o Data Processing: The instrument's software automatically ratios the sample scan against the
background scan to produce a transmittance or absorbance spectrum.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Prepare a dilute solution of benzyl phenyl ether (~10-100 pg/mL) in a
volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: The system consists of a gas chromatograph coupled to a mass
spectrometer. A capillary column (e.g., DB-5) is commonly used for separation.

Data Acquisition:

o Injection: A small volume (typically 1 pL) of the sample solution is injected into the heated
GC inlet, where it is vaporized.

o Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through the GC
column. The column temperature is typically programmed to ramp up, allowing for the
separation of components based on their boiling points and interactions with the column's
stationary phase.

o lonization and Detection: As benzyl phenyl ether elutes from the column, it enters the
mass spectrometer's ion source (typically using electron ionization at 70 eV). The resulting
ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Data Processing: The software generates a total ion chromatogram (TIC) and a mass
spectrum for each chromatographic peak. The mass spectrum of the peak corresponding to
benzyl phenyl ether can then be analyzed for its molecular ion and fragmentation pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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